
3-Ethoxy-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-butan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the third carbon of a butanol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethoxy-butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the butanol chain.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of ethyl butyrate. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 3-ethoxy-butanoic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst to produce 3-ethoxy-butane.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride, converting the hydroxyl group to a halide.
Major Products Formed:
- Oxidation: 3-Ethoxy-butanoic acid
- Reduction: 3-Ethoxy-butane
- Substitution: 3-Ethoxy-butyl chloride
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism by which 3-Ethoxy-butan-1-ol exerts its effects involves its interaction with various molecular targets. The ethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and solubility. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
- Butan-1-ol
- 3-Methyl-butan-1-ol
- 2-Ethoxy-ethanol
Comparison: Compared to butan-1-ol, 3-Ethoxy-butan-1-ol has an additional ethoxy group, which enhances its solubility in organic solvents and alters its reactivity. 3-Methyl-butan-1-ol, on the other hand, has a methyl group instead of an ethoxy group, resulting in different physical and chemical properties. 2-Ethoxy-ethanol is similar in having an ethoxy group, but its shorter carbon chain affects its boiling point and solubility.
This compound stands out due to its unique combination of an ethoxy group and a butanol backbone, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
82655-81-0 |
|---|---|
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
3-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UTVOVDXBOIGHTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
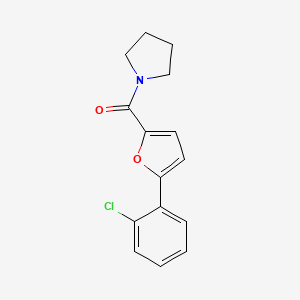
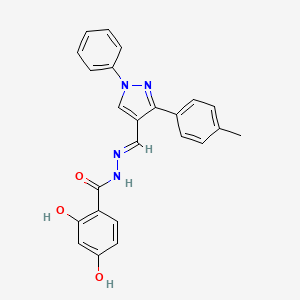
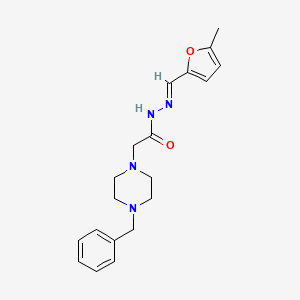
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)

![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)
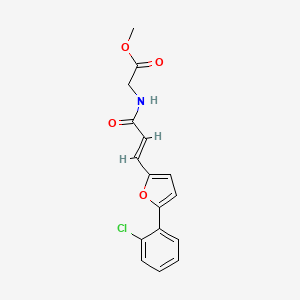
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
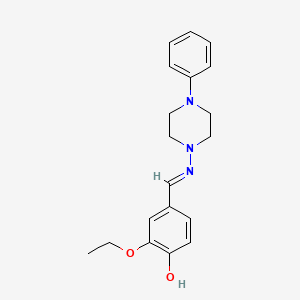

![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)

